N-(4-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide
Description
N-(4-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide is a heterocyclic compound featuring a fused pyrrolotriazole core substituted with a 4-chlorophenyl group, a 4-isopropylphenyl moiety, and an acetamide side chain. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, often enhancing binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4,6-dioxo-5-(4-propan-2-ylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3/c1-12(2)13-3-9-16(10-4-13)27-20(29)18-19(21(27)30)26(25-24-18)11-17(28)23-15-7-5-14(22)6-8-15/h3-10,12,18-19H,11H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHROGRDQXFZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide typically involves multi-step organic reactions. One common method involves the reaction of 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for such complex syntheses.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are possible, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antibacterial properties. For instance:
- A study on pyrrolidine derivatives showed promising activity against both Gram-positive and Gram-negative bacteria. The incorporation of the triazole moiety is believed to enhance this activity due to its ability to interfere with bacterial cell wall synthesis .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties:
- The compound's ability to inhibit certain enzymes involved in tumor growth has been documented in various studies. Specifically, triazoles can act as inhibitors of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Anti-inflammatory Effects
There are indications that similar compounds can modulate inflammatory responses:
- Research has demonstrated that triazole-based compounds can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This suggests potential use in treating inflammatory diseases .
Case Study 1: Synthesis and Biological Evaluation
A comprehensive study synthesized various derivatives of triazole compounds and evaluated their biological activities. The findings revealed that specific modifications to the acetamide group significantly enhanced antimicrobial efficacy against resistant strains of bacteria.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
An SAR analysis was conducted on a series of pyrrolo[3,4-d][1,2,3]triazole derivatives. The study highlighted that the presence of electron-withdrawing groups like chlorine at the para position of the phenyl ring improved the compounds' potency against cancer cell lines.
Data Tables
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s unique architecture combines a pyrrolotriazole scaffold with multiple substituents. Key structural analogs include:
Physicochemical Properties
- Hydrogen Bonding : The dioxo groups and acetamide side chain enhance solubility in polar solvents, contrasting with sulfur-containing triazole-thiols, which exhibit higher crystallinity .
- Stability: The fused pyrrolotriazole core may confer rigidity and metabolic stability over non-fused triazoles, as observed in diazepine-based PROTACs .
Biological Activity
N-(4-chlorophenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide is a complex organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d][1,2,3]triazole core with various functional groups that contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 455.96 g/mol. Its structure includes:
- A chlorophenyl group
- A propan-2-ylphenyl moiety
- An acetamide functional group
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes.
- Receptor Modulation : It may bind to receptors involved in signaling pathways, leading to alterations in cellular responses.
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit antimicrobial properties. For example:
- Compounds containing the pyrrolo[3,4-d]triazole structure have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Studies on related compounds indicate that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- DNA Interaction : Some pyrrolo derivatives have been shown to bind covalently within the minor groove of DNA, disrupting replication and transcription processes .
Enzyme Inhibition Studies
In vitro studies have demonstrated that certain derivatives can act as effective inhibitors of key enzymes:
| Compound | Target Enzyme | Inhibition Activity |
|---|---|---|
| 7l | AChE | Strong |
| 7m | Urease | Strong |
These findings suggest that the compound may possess significant therapeutic potential in treating diseases where these enzymes play a critical role.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of pyrrolo[3,4-d]triazole and evaluated their biological activity. The results indicated promising antibacterial and enzyme inhibitory effects .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the chlorophenyl and acetamide groups can enhance biological activity. For instance, introducing different substituents on the phenyl ring has been linked to increased potency against specific bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
